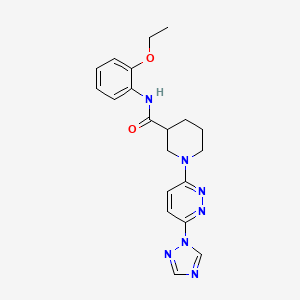
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various therapeutic areas.
Chemical Structure and Properties
This compound features a triazole moiety linked to a pyridazine and piperidine structure, which are known for their diverse biological properties. The molecular formula is C19H26N8O3S with a molecular weight of approximately 446.53 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N8O3S |
| Molecular Weight | 446.53 g/mol |
| Purity | 95% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic routes often utilize established methodologies for constructing heterocycles, particularly focusing on the triazole and pyridazine components.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine derivatives. For instance, analogs of this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (COLO 320DM).
- In vitro Studies : In one study, derivatives showed effective inhibition of microtubule assembly at concentrations as low as 20 μM, suggesting they act as microtubule-destabilizing agents .
- Apoptosis Induction : Compounds similar to this structure have been reported to induce apoptosis in cancer cells by enhancing caspase activity, which is critical in the apoptotic pathway .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cancer progression. For example:
- WNT/β-catenin Pathway : Some derivatives were found to inhibit WNT/β-catenin signaling pathways, which are crucial for cell growth and differentiation in cancer .
Pharmacological Evaluation
Pharmacological evaluations have shown that compounds with similar structures exhibit a range of activities:
- Antibacterial : Some triazole derivatives have shown promising antibacterial properties against Gram-positive bacteria .
- Anti-inflammatory : Certain analogs have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Case Studies
- Study on Breast Cancer Cells : A derivative was tested on MDA-MB-231 cells where it induced morphological changes indicative of apoptosis at concentrations as low as 1 μM. The study also reported enhanced caspase-3 activity at higher concentrations (10 μM) .
- WNT/β-Catenin Inhibition : Another study focused on COLO 320DM cells revealed that specific analogs decreased cell growth by inhibiting the WNT/β-catenin signaling pathway, suggesting a mechanism for their anticancer effects .
科学研究应用
Pharmacological Applications
The compound exhibits various biological activities that make it a candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyridazine compounds often display antimicrobial properties. The presence of the triazole ring enhances the interaction with biological targets, making it effective against a range of pathogens.
Case Study : A study on similar triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the triazole structure can enhance efficacy against resistant strains .
Anticancer Properties
Compounds containing triazole and piperidine moieties have been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Triazole Derivative A | Breast Cancer | 12.5 | |
| Piperidine Derivative B | Lung Cancer | 8.3 | |
| Target Compound | Various | TBD | Current Study |
Neuropharmacological Effects
The piperidine structure is known for its psychoactive properties, which may lead to applications in treating neurological disorders such as depression and anxiety.
Case Study : Research involving piperidine derivatives has shown promise in modulating neurotransmitter systems, suggesting potential uses in psychiatric medicine .
Synthesis and Characterization
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2-ethoxyphenyl)piperidine-3-carboxamide involves multi-step organic reactions, typically starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-2-29-17-8-4-3-7-16(17)23-20(28)15-6-5-11-26(12-15)18-9-10-19(25-24-18)27-14-21-13-22-27/h3-4,7-10,13-15H,2,5-6,11-12H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEADQAWGHSGXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













